molecular formula C24H31ClN2O2 B11332465 N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11332465
M. Wt: 415.0 g/mol
InChI Key: DQOAGCSARZNRLK-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic compound that belongs to the class of phenoxy acetamides. This compound is characterized by the presence of a chlorophenyl group, a piperidinyl group, and a phenoxy acetamide moiety. It has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with piperidine to form 2-(2-chlorophenyl)-2-(piperidin-1-yl)ethanol.

    Acylation: The intermediate is then acylated with 2-[4-(propan-2-yl)phenoxy]acetyl chloride to yield the final product.

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy acetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed pharmacological effects. The exact pathways and molecular targets are still under investigation, but it is thought to involve the modulation of neurotransmitter systems and inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-phenylethyl)-2-(substituted phenoxy)acetamides: These compounds share a similar phenoxy acetamide structure but differ in the substituents on the phenyl ring.

    Phenoxy acetamide derivatives: Various derivatives with different substituents on the phenoxy and acetamide groups.

Uniqueness

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to the presence of the chlorophenyl and piperidinyl groups, which confer specific chemical and biological properties. These structural features contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C24H31ClN2O2

Molecular Weight

415.0 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-piperidin-1-ylethyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C24H31ClN2O2/c1-18(2)19-10-12-20(13-11-19)29-17-24(28)26-16-23(27-14-6-3-7-15-27)21-8-4-5-9-22(21)25/h4-5,8-13,18,23H,3,6-7,14-17H2,1-2H3,(H,26,28)

InChI Key

DQOAGCSARZNRLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CC=C2Cl)N3CCCCC3

Origin of Product

United States

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